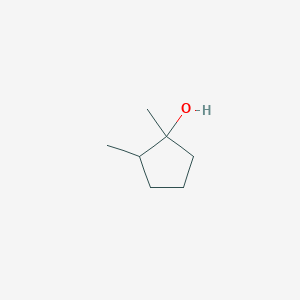

1,2-Dimethylcyclopentanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dimethylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6-4-3-5-7(6,2)8/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNMBQJPOSCBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338815 | |

| Record name | 1,2-Dimethylcyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19550-45-9 | |

| Record name | 1,2-Dimethylcyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethylcyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 1,2-Dimethylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,2-dimethylcyclopentanol, a chiral alcohol with applications in organic synthesis and as a building block for more complex molecules. This document details the stereochemical possibilities, synthesis pathways, methods for separation and characterization, and available physicochemical data.

Stereoisomerism of this compound

This compound possesses two chiral centers at carbons 1 and 2, leading to a total of 22 = 4 possible stereoisomers. These can be categorized into two diastereomeric pairs: cis and trans.

-

cis-1,2-Dimethylcyclopentanol: In this isomer, the methyl group at C2 and the hydroxyl group at C1 are on the same side of the cyclopentane (B165970) ring. Due to a plane of symmetry, the cis isomer is a meso compound and is achiral.

-

trans-1,2-Dimethylcyclopentanol: In this isomer, the methyl group at C2 and the hydroxyl group at C1 are on opposite sides of the ring. This arrangement lacks a plane of symmetry, resulting in a pair of enantiomers: (1R,2S)-1,2-dimethylcyclopentanol and (1S,2R)-1,2-dimethylcyclopentanol.

Therefore, there are a total of three stereoisomers of this compound: the meso cis-isomer and the pair of trans-enantiomers.[1][2]

Logical Relationship of Stereoisomers:

Caption: Relationship between the stereoisomers of this compound.

Synthesis of this compound Stereoisomers

The most common synthetic route to this compound is through the Grignard reaction, starting from 2-methylcyclopentanone (B130040) and methylmagnesium bromide. This reaction typically produces a mixture of the cis and trans diastereomers.[3]

Generalized Synthetic Workflow:

Caption: Workflow for the synthesis and separation of this compound stereoisomers.

Experimental Protocol: Grignard Synthesis

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

2-Methylcyclopentanone

-

Methylmagnesium bromide (typically 3.0 M in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (round-bottom flask, dropping funnel, condenser)

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of 2-methylcyclopentanone in anhydrous diethyl ether.

-

Grignard Addition: The flask is cooled in an ice bath, and methylmagnesium bromide solution is added dropwise from the dropping funnel with stirring. The reaction is exothermic and the temperature should be maintained below 10°C.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product mixture of cis- and trans-1,2-dimethylcyclopentanol.

Separation of Stereoisomers

The separation of the diastereomeric cis and trans isomers can be achieved by standard chromatographic techniques, such as column chromatography, due to their different physical properties.[3] The resolution of the racemic trans-1,2-dimethylcyclopentanol into its individual enantiomers requires a chiral separation method.

Experimental Protocol: Separation of Diastereomers by Column Chromatography

Materials:

-

Crude mixture of cis- and trans-1,2-dimethylcyclopentanol

-

Silica (B1680970) gel (for column chromatography)

-

Ethyl acetate (B1210297)

Procedure:

-

Column Preparation: A chromatography column is packed with silica gel in hexane.

-

Loading: The crude product mixture is dissolved in a minimal amount of hexane and loaded onto the column.

-

Elution: The isomers are separated by eluting with a gradient of ethyl acetate in hexane. The less polar trans isomer is expected to elute before the more polar cis isomer.

-

Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the separated isomers.

Experimental Protocol: Chiral Resolution of trans-1,2-Dimethylcyclopentanol by HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers.

Instrumentation:

-

HPLC system with a chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

-

UV detector.

Procedure:

-

Column and Mobile Phase Selection: A suitable chiral column and mobile phase (e.g., a mixture of hexane and isopropanol) are selected based on preliminary screening.

-

Sample Preparation: A dilute solution of the racemic trans-1,2-dimethylcyclopentanol is prepared in the mobile phase.

-

Injection and Elution: The sample is injected onto the column, and the enantiomers are separated under isocratic conditions.

-

Detection: The separated enantiomers are detected by UV absorbance. The retention times will differ for the (1R,2S) and (1S,2R) enantiomers.

Workflow for Chiral HPLC Method Development:

Caption: A typical workflow for developing a chiral HPLC separation method.

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties of this compound Isomers

| Property | cis-1,2-Dimethylcyclopentanol (meso) | trans-1,2-Dimethylcyclopentanol (enantiomers) |

| Molecular Formula | C₇H₁₄O | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol | 114.19 g/mol |

| Boiling Point | Predicted to be slightly higher than the trans-isomer | Predicted to be slightly lower than the cis-isomer |

| Melting Point | - | - |

| Density | - | - |

| Optical Rotation | 0° (achiral) | Equal and opposite values for each enantiomer |

Table 2: Predicted Spectroscopic Data of this compound Isomers

| Spectroscopy | cis-1,2-Dimethylcyclopentanol | trans-1,2-Dimethylcyclopentanol |

| ¹H NMR | Predicted to have a simpler spectrum due to symmetry. | Predicted to have a more complex spectrum. |

| ¹³C NMR | Predicted to show fewer signals due to symmetry. | Predicted to show a distinct signal for each of the 7 carbons. |

| IR | Broad O-H stretch around 3300-3600 cm⁻¹, C-O stretch around 1050-1150 cm⁻¹, C-H stretches around 2850-3000 cm⁻¹. | Broad O-H stretch around 3300-3600 cm⁻¹, C-O stretch around 1050-1150 cm⁻¹, C-H stretches around 2850-3000 cm⁻¹. |

| Mass Spec | Molecular ion peak (M⁺) at m/z 114, with fragmentation patterns corresponding to the loss of water (M-18) and methyl groups (M-15). | Molecular ion peak (M⁺) at m/z 114, with fragmentation patterns corresponding to the loss of water (M-18) and methyl groups (M-15). |

Note: The information provided in the tables is based on general principles of stereochemistry and spectroscopy and may not represent experimentally verified data. Researchers should perform their own analyses for confirmation.

Conclusion

The stereochemistry of this compound is well-defined, comprising a meso cis-isomer and a pair of trans-enantiomers. While the synthesis of a mixture of these stereoisomers is straightforward via a Grignard reaction, their separation requires careful chromatographic techniques. The separation of the cis and trans diastereomers can be achieved by standard column chromatography. The resolution of the trans-enantiomers necessitates the use of chiral separation methods, such as chiral HPLC. The lack of extensive published experimental data for the individual stereoisomers highlights an area for further research, which would be valuable for the application of these compounds in stereoselective synthesis and drug development.

References

An In-depth Technical Guide on the Synthesis and Purification of cis-1,2-Dimethylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of cis-1,2-dimethylcyclopentanol, a tertiary alcohol with potential applications in organic synthesis and medicinal chemistry. This document outlines a robust synthetic protocol via the Grignard reaction, details purification methodologies for separating the desired cis isomer from its trans counterpart, and presents key characterization data.

Synthesis of cis-1,2-Dimethylcyclopentanol via Grignard Reaction

The synthesis of 1,2-dimethylcyclopentanol is most commonly achieved through the nucleophilic addition of a methyl Grignard reagent to 2-methylcyclopentanone (B130040).[1][2] This reaction typically yields a mixture of the cis and trans diastereomers. The stereochemical outcome of the Grignard addition to substituted cyclic ketones is influenced by steric effects. For 2-methylcyclohexanone, it has been observed that less sterically demanding Grignard reagents tend to favor axial attack, leading to the cis product.[3] A similar principle can be applied to the 2-methylcyclopentanone system, where the methyl Grignard reagent (methylmagnesium iodide or bromide) attacks the carbonyl carbon, ideally from the face opposite to the existing methyl group to minimize steric hindrance, thus favoring the formation of the cis-1,2-dimethylcyclopentanol.

Experimental Protocol: Grignard Reaction

This protocol details a representative procedure for the synthesis of this compound.

Materials:

-

Magnesium turnings

-

Iodine crystal (for initiation)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Methyl iodide or methyl bromide

-

2-Methylcyclopentanone[4]

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, place a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether.

-

Add a small portion of the methyl iodide solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.[3]

-

Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[3]

-

-

Reaction with 2-Methylcyclopentanone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of 2-methylcyclopentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 2-methylcyclopentanone solution dropwise to the stirred Grignard reagent at 0 °C.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[3]

-

-

Work-up and Isolation:

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[3]

-

Separate the organic layer and extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product, a mixture of cis- and trans-1,2-dimethylcyclopentanol.

-

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Typical Amount |

| 2-Methylcyclopentanone | 98.14[4] | 1.0 | (User-defined) |

| Magnesium | 24.31 | 1.2 | (Calculated) |

| Methyl Iodide | 141.94 | 1.1 | (Calculated) |

Table 1: Representative Reagent Quantities for Grignard Synthesis.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification of cis-1,2-Dimethylcyclopentanol

The separation of the cis and trans diastereomers of this compound is a critical step. Due to their different physical properties, several standard laboratory techniques can be employed.

Fractional Distillation

Experimental Protocol: Fractional Distillation (General)

-

Set up a fractional distillation apparatus with a vacuum-jacketed column packed with a suitable material (e.g., Raschig rings or metal sponge) to increase the number of theoretical plates.

-

Place the crude mixture of this compound isomers in the distillation flask with a magnetic stir bar.

-

Gradually reduce the pressure and begin heating the distillation flask.

-

Collect the fractions at a slow, steady rate, monitoring the head temperature.

-

The lower-boiling isomer (trans-1,2-dimethylcyclopentanol is predicted to have a lower boiling point based on the trend of the corresponding alkanes) will distill first, followed by the higher-boiling cis-isomer.

-

Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isomeric purity.

Column Chromatography

Column chromatography is a highly effective technique for the separation of diastereomers. The choice of stationary and mobile phases is crucial for achieving good resolution.

Experimental Protocol: Column Chromatography (General)

-

Stationary Phase: Silica (B1680970) gel is a common choice for the separation of polar compounds like alcohols.

-

Mobile Phase: A non-polar solvent system with a small amount of a more polar solvent is typically used. A gradient of ethyl acetate (B1210297) in hexanes or petroleum ether is a good starting point.

-

Procedure:

-

Pack a glass column with silica gel slurried in the initial, less polar mobile phase.

-

Load the crude product onto the top of the column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC), GC, or NMR to identify the fractions containing the pure isomers.

-

Preparative High-Performance Liquid Chromatography (HPLC)

For high-purity samples, preparative HPLC can be employed.[8] Normal-phase HPLC on a silica gel column is often effective for separating diastereomeric alcohols.[9][10]

| Purification Method | Key Parameters | Expected Outcome |

| Fractional Distillation | Pressure, Temperature, Column Efficiency | Separation based on boiling point differences. |

| Column Chromatography | Stationary Phase (e.g., Silica Gel), Mobile Phase (e.g., Hexane/Ethyl Acetate gradient) | Separation based on differential adsorption to the stationary phase. |

| Preparative HPLC | Column Type (e.g., Silica Gel), Mobile Phase, Flow Rate | High-resolution separation for high-purity samples. |

Table 2: Overview of Purification Techniques.

Purification Workflow

Caption: Purification strategies for cis-1,2-dimethylcyclopentanol.

Characterization

The unambiguous identification of the cis and trans isomers of this compound is typically achieved using spectroscopic methods, primarily NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between diastereomers due to their different chemical environments.[11]

-

¹H NMR Spectroscopy: The cis isomer, having a lower degree of symmetry, is expected to show a more complex ¹H NMR spectrum with a greater number of distinct signals compared to the potentially more symmetric trans isomer. The relative stereochemistry of the methyl and hydroxyl groups will influence the chemical shifts and coupling constants of the ring protons.[12][13]

-

¹³C NMR Spectroscopy: Similarly, the number of signals in the ¹³C NMR spectrum will reflect the symmetry of the molecule. The cis isomer is expected to exhibit seven distinct carbon signals, while the trans isomer may show fewer signals if it possesses a higher degree of symmetry.[11]

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule. Both isomers will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. The fingerprint region (below 1500 cm⁻¹) will show unique patterns of absorption bands for each isomer, reflecting the differences in their molecular vibrations.

| Property | cis-1,2-Dimethylcyclopentanol | trans-1,2-Dimethylcyclopentanol |

| Molecular Formula | C₇H₁₄O | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol | 114.19 g/mol |

| Predicted Boiling Point | ~150.5 ± 8.0 °C (for mixture)[5] | ~150.5 ± 8.0 °C (for mixture)[5] |

| Key ¹H NMR Features | Expected to have more complex signals due to lower symmetry. | May exhibit a simpler spectrum due to higher symmetry. |

| Key ¹³C NMR Features | Expected to show 7 distinct signals. | May show fewer than 7 signals depending on symmetry. |

| Key IR Absorptions | Strong, broad O-H stretch (~3200-3600 cm⁻¹), unique fingerprint region. | Strong, broad O-H stretch (~3200-3600 cm⁻¹), unique fingerprint region. |

Table 3: Physicochemical and Spectroscopic Properties.

Conclusion

The synthesis of cis-1,2-dimethylcyclopentanol can be reliably achieved through the Grignard reaction of 2-methylcyclopentanone with a methylmagnesium halide. While this reaction produces a mixture of diastereomers, the desired cis isomer can be isolated and purified using standard laboratory techniques such as fractional distillation or column chromatography. The structural confirmation of the purified isomer is best accomplished through a combination of NMR and IR spectroscopy. This guide provides a foundational framework for researchers and professionals engaged in the synthesis and utilization of this and structurally related compounds. Further optimization of the reaction conditions to enhance the diastereoselectivity towards the cis isomer and detailed studies on the separation of the isomers would be valuable contributions to the field.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. 2-Methylcyclopentanone | C6H10O | CID 14265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. cis-1,2-dimethylcyclopentane [stenutz.eu]

- 7. trans-1,2-dimethylcyclopentane [stenutz.eu]

- 8. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. homework.study.com [homework.study.com]

Spectroscopic Analysis of 1,2-Dimethylcyclopentanol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of the cis- and trans-isomers of 1,2-Dimethylcyclopentanol. Due to the limited availability of direct experimental data for these specific isomers, this guide leverages a predictive and comparative approach based on analogous compounds and computational methodologies. The information herein is intended to guide researchers in the identification, characterization, and synthesis of these and similar cyclopentane (B165970) derivatives.

Introduction to this compound Isomers

This compound (C₇H₁₄O) is a cyclic alcohol possessing two stereogenic centers at the C1 and C2 positions. This gives rise to two diastereomers: cis-1,2-dimethylcyclopentanol and trans-1,2-dimethylcyclopentanol. The relative stereochemistry of the methyl and hydroxyl groups significantly influences their physical, chemical, and spectroscopic properties. Understanding these differences is crucial for applications in organic synthesis, drug discovery, and materials science.

Predicted Spectroscopic Data

In the absence of comprehensive, publicly available experimental spectra for cis- and trans-1,2-dimethylcyclopentanol, this section provides predicted and comparative spectroscopic data based on established principles and data from the closely related analogs, cis- and trans-1,2-dimethylcyclohexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic compounds. The spatial arrangement of the methyl and hydroxyl groups in the this compound isomers will result in distinct chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Spectral Data for this compound Isomers

| Functional Group | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer | Predicted Multiplicity |

| C1-CH₃ | ~1.1 - 1.3 | ~1.0 - 1.2 | Singlet |

| C2-CH₃ | ~0.8 - 1.0 | ~0.9 - 1.1 | Doublet |

| OH | Variable (typically 1.5 - 3.0) | Variable (typically 1.5 - 3.0) | Broad Singlet |

| Cyclopentyl H | ~1.4 - 2.0 | ~1.3 - 1.9 | Multiplets |

| C2-H | ~1.8 - 2.2 | ~1.7 - 2.1 | Multiplet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Isomers

| Carbon Atom | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer |

| C1 (C-OH) | ~75 - 80 | ~73 - 78 |

| C2 (C-CH₃) | ~40 - 45 | ~38 - 43 |

| C1-CH₃ | ~25 - 30 | ~23 - 28 |

| C2-CH₃ | ~15 - 20 | ~13 - 18 |

| C3 | ~35 - 40 | ~33 - 38 |

| C4 | ~22 - 27 | ~20 - 25 |

| C5 | ~30 - 35 | ~28 - 33 |

Disclaimer: The chemical shifts presented are estimates based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to be broadly similar, with key characteristic peaks identifying the functional groups present.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound Isomers

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |

| O-H | 3600 - 3200 | Alcohol, H-bonded, broad |

| C-H | 3000 - 2850 | Alkane C-H stretch |

| C-O | 1150 - 1050 | Alcohol C-O stretch |

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the cis and trans isomers due to differences in their overall molecular symmetry and vibrational modes.

Mass Spectrometry (MS)

The electron ionization mass spectra of the this compound isomers are expected to show similar fragmentation patterns, making it challenging to distinguish them by this method alone.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 114 | M⁺ (Molecular Ion) |

| 99 | [M - CH₃]⁺ |

| 96 | [M - H₂O]⁺ |

| 81 | [M - H₂O - CH₃]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

While specific literature detailing the synthesis and spectroscopic analysis of this compound isomers is scarce, a generalized and plausible experimental approach can be outlined based on standard organic chemistry techniques.

Stereoselective Synthesis of this compound Isomers

A common route to substituted cyclopentanols is the reaction of a Grignard reagent with a cyclopentanone. Stereocontrol can be achieved through the choice of starting materials and reaction conditions.

A plausible synthetic route:

-

Starting Material: 2-Methylcyclopentanone.

-

Reaction: Grignard reaction with methylmagnesium bromide (CH₃MgBr). This reaction will likely produce a mixture of the cis and trans isomers of this compound.

-

Work-up: The reaction is quenched with a weak acid (e.g., aqueous NH₄Cl) to protonate the alkoxide and yield the final alcohol products.

-

Separation: The resulting diastereomeric mixture of cis- and trans-1,2-dimethylcyclopentanol can be separated using standard chromatographic techniques such as column chromatography or gas chromatography, owing to their different physical properties (e.g., polarity and boiling point).

Spectroscopic Characterization

-

Apparatus: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra to fully assign the proton and carbon signals and confirm the stereochemistry.

-

Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Apparatus: A Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Data Acquisition: Inject the sample into the GC, which separates the components before they enter the mass spectrometer. The mass spectrometer will be operated in electron ionization (EI) mode.

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis and analysis of this compound isomers.

Caption: Generalized synthetic workflow for this compound isomers.

Caption: Workflow for the spectroscopic analysis of this compound isomers.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of cis- and trans-1,2-dimethylcyclopentanol. While direct experimental data remains elusive in the public domain, the predictive and comparative analysis presented here, based on sound spectroscopic principles and data from analogous compounds, offers a valuable resource for researchers. The outlined synthetic and analytical protocols provide a practical framework for the preparation and characterization of these isomers. Further research involving the actual synthesis and detailed spectroscopic analysis is encouraged to validate and expand upon the information presented in this guide.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of cis-1,2-Dimethylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of cis-1,2-Dimethylcyclopentanol. Due to the limited availability of specific experimental spectral data in public databases, this guide leverages established principles of NMR spectroscopy and data from analogous compounds to present a comprehensive interpretation. The information herein is intended to guide researchers in the structural elucidation and characterization of this and related molecules.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for cis-1,2-Dimethylcyclopentanol. These predictions are based on the analysis of substituent effects on the cyclopentane (B165970) ring and data from similar substituted cyclopentanol (B49286) derivatives.

Table 1: Predicted ¹H NMR Spectral Data for cis-1,2-Dimethylcyclopentanol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| OH | 1.5 - 3.0 | Singlet (broad) | - |

| H2 | 1.6 - 1.8 | Multiplet | - |

| H3 (axial) | 1.4 - 1.6 | Multiplet | - |

| H3 (equatorial) | 1.7 - 1.9 | Multiplet | - |

| H4 (axial) | 1.3 - 1.5 | Multiplet | - |

| H4 (equatorial) | 1.6 - 1.8 | Multiplet | - |

| H5 (axial) | 1.4 - 1.6 | Multiplet | - |

| H5 (equatorial) | 1.7 - 1.9 | Multiplet | - |

| 1-CH₃ | 1.1 - 1.3 | Singlet | - |

| 2-CH₃ | 0.8 - 1.0 | Doublet | ~7 |

Table 2: Predicted ¹³C NMR Spectral Data for cis-1,2-Dimethylcyclopentanol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 75 - 80 |

| C2 | 40 - 45 |

| C3 | 35 - 40 |

| C4 | 20 - 25 |

| C5 | 30 - 35 |

| 1-CH₃ | 25 - 30 |

| 2-CH₃ | 15 - 20 |

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a sample like cis-1,2-Dimethylcyclopentanol is provided below.

Sample Preparation

-

Sample Purity: Ensure the sample of cis-1,2-Dimethylcyclopentanol is of high purity (>95%) to avoid interference from impurity signals. Purification can be achieved by distillation or chromatography.

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other options include acetone-d₆, benzene-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to obtain singlets for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

-

Spectral Width: Set a wide spectral width to cover all possible carbon chemical shifts (e.g., 0-220 ppm).

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals in the ¹H NMR spectrum.

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate important conceptual frameworks for understanding the NMR spectroscopy of cis-1,2-Dimethylcyclopentanol.

Mass spectrometry analysis of trans-1,2-Dimethylcyclopentanol

An In-depth Technical Guide to the Mass Spectrometry Analysis of trans-1,2-Dimethylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,2-Dimethylcyclopentanol is a cyclic alcohol of interest in various fields of chemical research, including organic synthesis and medicinal chemistry. Understanding its molecular structure and fragmentation behavior under mass spectrometric analysis is crucial for its identification and quantification in complex matrices. This technical guide provides a comprehensive overview of the mass spectrometry analysis of trans-1,2-Dimethylcyclopentanol, including a detailed experimental protocol, predicted fragmentation patterns, and quantitative data interpretation. While specific experimental data for this exact stereoisomer is not widely published, this guide is built upon established principles of mass spectrometry and data from analogous compounds such as cyclopentanol (B49286) and other methylated cyclic alcohols.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of trans-1,2-Dimethylcyclopentanol (C7H14O, Molecular Weight: 114.19 g/mol ) is predicted to exhibit a series of characteristic fragments under electron ionization (EI). The molecular ion peak ([M]+•) at m/z 114 may be of low abundance due to the instability of the parent ion. The fragmentation of cyclic alcohols is primarily driven by alpha-cleavage and dehydration reactions.[1][2]

Key fragmentation pathways for cyclic alcohols include the loss of a hydrogen atom ([M-1]), the loss of a water molecule ([M-18]), and complex ring cleavage.[3] For methylated cyclic alcohols, the loss of a methyl group ([M-15]) and the combined loss of a methyl group and water ([M-33]) are also common.[3]

Proposed Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for trans-1,2-Dimethylcyclopentanol upon electron ionization.

Caption: Predicted EI fragmentation pathway of trans-1,2-Dimethylcyclopentanol.

Quantitative Data Summary

The following table summarizes the predicted significant mass-to-charge ratios (m/z) and their potential relative abundances for trans-1,2-Dimethylcyclopentanol. The base peak is anticipated to result from alpha-cleavage, a characteristic fragmentation of alcohols.[2]

| m/z | Predicted Relative Abundance | Proposed Fragment Ion | Fragmentation Pathway |

| 114 | Low | [C7H14O]+• | Molecular Ion |

| 99 | High | [C6H11O]+ | Loss of a methyl radical (α-cleavage) |

| 96 | Medium | [C7H12]+• | Dehydration (Loss of H2O) |

| 85 | Medium | [C5H9O]+ | Ring opening followed by loss of an ethyl radical |

| 71 | Medium | [C5H11]+ | Further fragmentation of the [M-H2O]+• ion |

| 57 | High | [C4H9]+ | Complex ring cleavage, a common feature in cyclic alcohols[3] |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the analysis of volatile compounds like trans-1,2-Dimethylcyclopentanol.[4]

Sample Preparation

-

Standard Solution: Prepare a stock solution of trans-1,2-Dimethylcyclopentanol in a high-purity volatile solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) should be employed to isolate the analyte and minimize matrix interference.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Mass Spectrometer: A single quadrupole or ion trap mass spectrometer is suitable for this analysis.

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (for trace analysis) or Split (10:1 or higher for concentrated samples).

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold: 5 minutes at 200°C.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-200.

Data Acquisition and Analysis

-

Acquire data in full scan mode to obtain the complete mass spectrum.

-

For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring the characteristic ions (e.g., m/z 99, 96, 85, 57).

-

Identify trans-1,2-Dimethylcyclopentanol in samples by comparing its retention time and mass spectrum with that of a pure standard.

-

Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the GC-MS analysis of trans-1,2-Dimethylcyclopentanol.

Caption: General workflow for GC-MS analysis of trans-1,2-Dimethylcyclopentanol.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of trans-1,2-Dimethylcyclopentanol. The predicted fragmentation patterns and the detailed GC-MS protocol offer a robust starting point for researchers and scientists working with this compound. It is important to note that the presented mass spectral data is predictive and should be confirmed with an authentic standard of trans-1,2-Dimethylcyclopentanol. The methodologies described herein are applicable to a wide range of volatile organic compounds and can be adapted for various research and development applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 3. GCMS Section 6.10 [people.whitman.edu]

- 4. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

Thermodynamic Properties of 1,2-Dimethylcyclopentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,2-Dimethylcyclopentanol. Due to a scarcity of direct experimental data for this specific compound, this document presents a combination of predicted values and experimental data for structurally similar molecules to offer valuable comparative insights. Detailed experimental protocols for determining these properties are also included to facilitate further research.

Physicochemical and Thermodynamic Data

The following tables summarize the available predicted and experimental thermodynamic data for this compound and its related compounds. This comparative presentation allows for an estimation of the properties of this compound and highlights the impact of structural variations on thermodynamic behavior.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| Boiling Point | 150.5 ± 8.0 °C at 760 mmHg |

| Density | 0.9 ± 0.1 g/cm³ |

| Vapor Pressure | 1.5 ± 0.6 mmHg at 25°C |

| Flash Point | 54.4 ± 10.9 °C |

| Refractive Index | 1.460 |

Table 2: Comparative Experimental Thermodynamic Data of Related Compounds

| Property | Compound | Value | Temperature (K) |

| Enthalpy of Combustion (liquid, ΔcH°) | cis-1,2-Dimethylcyclopentane | -4590.1 ± 1.3 kJ/mol | 298.15 |

| Liquid Heat Capacity (Cp,liquid) | cis-1,2-Dimethylcyclopentane | 190.66 J/mol·K | 302.84 |

| Enthalpy of Fusion (ΔfusH) | 1,2-Dimethylcyclopentane | 6.410 kJ/mol | 154.1 |

| Vapor Pressure | 1,2-Dimethylcyclopentane | 47.2 mmHg | 298.15 |

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key thermodynamic properties of liquid organic compounds like this compound.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion can be determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume container.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5 - 1.0 g) is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to make contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove any nitrogen, then filled with high-pressure oxygen (typically 25-30 atm).

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). A stirrer ensures uniform temperature distribution, and a high-precision thermometer records the temperature.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation: The heat capacity of the calorimeter system is determined by calibrating with a substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and any side reactions (e.g., formation of nitric acid). The enthalpy of combustion (ΔHc) is then calculated from the change in internal energy (ΔU) measured at constant volume.[1][2]

Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential Scanning Calorimetry is a versatile technique used to measure heat flow associated with thermal transitions in a material, including heat capacity.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a linear heating rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Collection: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.

-

Heat Capacity Calculation: The heat capacity of the sample is determined by comparing its heat flow curve to that of a known standard reference material (e.g., sapphire) run under the identical experimental conditions.[3][4]

Vapor Pressure Measurement

Several methods can be employed to determine the vapor pressure of a liquid as a function of temperature.

A. Static Method:

-

Apparatus: A sample of the liquid is placed in a thermostatted vessel connected to a pressure measuring device (manometer). The system is evacuated to remove air.

-

Procedure: The liquid is heated to a specific temperature and allowed to reach equilibrium with its vapor. The pressure of the vapor in the headspace is then measured directly. This is repeated at various temperatures to obtain the vapor pressure curve.

B. Dynamic Method (Isoteniscope):

-

Apparatus: An isoteniscope is a U-tube manometer where the sample is in one arm and the other is connected to a pressure control and measurement system.

-

Procedure: The sample is heated, and the external pressure is adjusted until the liquid levels in both arms of the U-tube are equal, indicating that the vapor pressure of the sample is equal to the applied pressure.[5][6]

C. Gas Saturation Method:

-

Apparatus: A stream of an inert gas is passed through or over the liquid sample at a known flow rate and temperature.

-

Procedure: The gas becomes saturated with the vapor of the substance. The amount of vaporized substance is determined by trapping and weighing it or by measuring the weight loss of the sample. The vapor pressure is then calculated using the ideal gas law and the volume of the carrier gas.[7]

Visualizations

Experimental Workflow for Bomb Calorimetry

The following diagram illustrates the key steps in determining the enthalpy of combustion using a bomb calorimeter.

Caption: Workflow for Bomb Calorimetry Experiment.

References

- 1. nsuworks.nova.edu [nsuworks.nova.edu]

- 2. scribd.com [scribd.com]

- 3. pages.uoregon.edu [pages.uoregon.edu]

- 4. hitachi-hightech.com [hitachi-hightech.com]

- 5. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 6. store.astm.org [store.astm.org]

- 7. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

Computational Chemistry Studies of 1,2-Dimethylcyclopentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational chemistry approaches applicable to the study of 1,2-dimethylcyclopentanol. Due to a notable absence of direct computational studies on this compound in publicly available literature, this document synthesizes information from computational analyses of structurally related cyclic alcohols and cyclopentane (B165970) derivatives. The primary focus is on the theoretical investigation of the acid-catalyzed dehydration of this compound, a reaction of significant interest in organic synthesis. This guide outlines detailed computational methodologies, including the use of Density Functional Theory (DFT) for mechanistic and conformational analysis. Furthermore, it presents illustrative quantitative data, such as relative energies of intermediates and transition states, and key geometric parameters, based on analogous systems. The aim is to equip researchers, scientists, and drug development professionals with a robust theoretical framework to model and predict the behavior of this compound and similar molecules, thereby aiding in the design of novel synthetic routes and the understanding of reaction mechanisms.

Introduction to the Computational Study of Cyclic Alcohols

Computational chemistry has emerged as an indispensable tool in modern chemical research, offering profound insights into molecular structures, properties, and reaction dynamics. For cyclic alcohols such as this compound, computational methods allow for the detailed exploration of conformational landscapes, reaction pathways, and spectroscopic properties that can be challenging to probe experimentally.

The inherent flexibility of the five-membered cyclopentane ring leads to a complex potential energy surface with multiple conformers.[1] Computational techniques, particularly quantum mechanical methods like Density Functional Theory (DFT), are adept at identifying these low-energy conformations and quantifying their relative stabilities.[2]

A significant area of interest for cyclic alcohols is their reactivity, especially in acid-catalyzed reactions like dehydration.[3] Computational modeling can elucidate the step-by-step mechanism of such reactions, identify key intermediates and transition states, and predict the product distribution. This predictive power is invaluable in synthetic chemistry for optimizing reaction conditions and designing selective transformations.

This guide will focus on the application of these computational methods to understand the acid-catalyzed dehydration of this compound, a reaction that proceeds via an E1 mechanism involving a carbocation intermediate.

Reaction Mechanism: Acid-Catalyzed Dehydration of this compound

The acid-catalyzed dehydration of this compound is a classic example of an E1 elimination reaction. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a tertiary carbocation, which can then undergo rearrangement and deprotonation to yield a mixture of alkene products. The major product is typically the most stable alkene, in accordance with Zaitsev's rule.[3]

The reaction can proceed through several pathways, including a potential 1,2-hydride shift to form a more stable carbocation, leading to different isomeric products. A computational analysis of this reaction would involve calculating the energies of all intermediates and transition states to determine the most favorable reaction pathway.

Below is a logical diagram illustrating the E1 dehydration mechanism of this compound.

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. A computational insight into cyclopropenone activated dehydration reaction of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organic chemistry - Mechanism for acid-catalyzed dehydration of 2,3-dimethylcyclopentanol - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide on the Chirality and Optical Activity of 1,2-Dimethylcyclopentanol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethylcyclopentanol is a chiral cyclic alcohol with two stereogenic centers, leading to the existence of multiple stereoisomers. The spatial arrangement of the methyl and hydroxyl groups on the cyclopentane (B165970) ring dictates the molecule's chirality and its interaction with plane-polarized light, a phenomenon known as optical activity. Understanding the stereochemical properties of this compound is crucial for applications in asymmetric synthesis, catalysis, and the development of chiral drugs, where the biological activity can be highly dependent on the specific stereoisomer.

This technical guide provides a comprehensive overview of the stereoisomers of this compound, their chiral properties, and generalized experimental methodologies for their synthesis, separation, and characterization.

Stereoisomers of this compound

This compound possesses two chiral centers at carbons C1 and C2. This gives rise to a total of 22 = 4 possible stereoisomers. These stereoisomers can be categorized into cis and trans diastereomers based on the relative orientation of the two methyl groups.

-

Cis Isomer: In the cis-isomer, the two methyl groups are on the same side of the cyclopentane ring. Due to the presence of a plane of symmetry, the cis-1,2-dimethylcyclopentanol isomer is a meso compound and is therefore achiral and optically inactive.

-

Trans Isomers: In the trans-isomers, the methyl groups are on opposite sides of the ring. This arrangement lacks a plane of symmetry, rendering the molecules chiral. The trans-isomer exists as a pair of non-superimposable mirror images, known as enantiomers: (1R,2R)-1,2-dimethylcyclopentanol and (1S,2S)-1,2-dimethylcyclopentanol. These enantiomers are expected to rotate plane-polarized light to an equal extent but in opposite directions.

The relationship between these stereoisomers is depicted in the following diagram:

Conformational analysis of the cyclopentane ring in 1,2-Dimethylcyclopentanol

Abstract

This technical guide provides a comprehensive examination of the conformational analysis of the cyclopentane (B165970) ring in 1,2-dimethylcyclopentanol. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes established principles of stereochemistry and conformational analysis of substituted cyclopentanes to build a robust theoretical framework. This guide details the fundamental conformations of the cyclopentane ring, the influence of methyl and hydroxyl substituents on the conformational equilibrium, and outlines the experimental and computational methodologies employed in such analyses. The content herein is intended to serve as a foundational resource for researchers engaged in the study of cyclic systems and their implications in medicinal chemistry and materials science.

Introduction to Cyclopentane Conformations

The cyclopentane ring is not planar; a planar conformation would induce significant torsional strain due to the eclipsing of adjacent hydrogen atoms.[1][2] To alleviate this strain, the ring puckers into non-planar conformations.[3][4] The two primary, low-energy conformations are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry).[5]

-

Envelope Conformation: In this arrangement, four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling an open envelope.[6]

-

Twist (Half-Chair) Conformation: Here, three carbon atoms are coplanar, with the other two displaced on opposite sides of the plane.

These conformations are in a state of rapid interconversion at room temperature through a process known as pseudorotation .[7] This is a low-energy process where the "pucker" of the ring effectively rotates around the ring, making all carbon atoms appear equivalent on the NMR timescale. However, the introduction of substituents on the ring disrupts the symmetry and can lead to a preference for certain conformations.

Theoretical Conformational Analysis of this compound

The conformational preferences of this compound are dictated by the steric and electronic interactions of the methyl and hydroxyl groups. The relative stereochemistry of these substituents (cis or trans) will significantly influence the stability of the various envelope and twist conformations.

The primary factors governing the conformational equilibrium are:

-

Torsional Strain: The eclipsing of bonds between adjacent atoms. Puckering of the ring helps to minimize this strain.

-

Steric Strain (Van der Waals Strain): Repulsive interactions between non-bonded atoms that are in close proximity. In substituted cyclopentanes, this often manifests as gauche interactions or more severe 1,3-diaxial-like interactions in certain conformations.

-

Allylic 1,3-Strain (A¹,³ Strain): In unsaturated or pseudo-unsaturated systems, this is the steric interaction between a substituent on a double bond and an adjacent allylic substituent. While this compound is saturated, analogous 1,3-interactions between substituents in a puckered ring are a key consideration.[8][9]

For this compound, we must consider the relative orientations of the methyl and hydroxyl groups. The "A-value" of a substituent, which quantifies its steric demand in the axial position of a cyclohexane (B81311) ring, can provide a useful, albeit indirect, measure of its bulk. The A-value for a methyl group is approximately 1.74 kcal/mol, while for a hydroxyl group it is around 0.87 kcal/mol.[10][11] This suggests that the methyl group is sterically more demanding than the hydroxyl group.

Cis-1,2-Dimethylcyclopentanol

In the cis isomer, the methyl and hydroxyl groups are on the same face of the ring. The cyclopentane ring will adopt conformations that minimize the steric interactions between these two adjacent, bulky groups. The preferred conformation will likely place one substituent in a pseudo-axial position and the other in a pseudo-equatorial position to relieve steric strain.

Trans-1,2-Dimethylcyclopentanol

For the trans isomer, the methyl and hydroxyl groups are on opposite faces of the ring. This arrangement allows for conformations where both substituents can occupy pseudo-equatorial positions, which is generally more stable. A conformation with both groups in pseudo-axial positions would be highly disfavored due to significant steric interactions.

The following diagram illustrates the logical workflow for determining the most stable conformation.

Data Presentation

Due to the lack of specific experimental studies on this compound, a quantitative data table cannot be provided. However, a qualitative comparison of the expected stabilities of the major conformations can be summarized as follows:

| Isomer | Conformation | Substituent Positions | Expected Relative Stability | Rationale |

| cis-1,2 | Envelope/Twist | 1 pseudo-axial, 1 pseudo-equatorial | Moderate | Minimizes some steric clash between adjacent cis groups. |

| Envelope/Twist | Both substituents eclipsed | Low | High torsional and steric strain. | |

| trans-1,2 | Envelope/Twist | Both pseudo-equatorial | High | Minimizes steric interactions.[3] |

| Envelope/Twist | Both pseudo-axial | Very Low | Significant 1,3-diaxial-like steric strain. |

Experimental and Computational Protocols

The conformational analysis of molecules like this compound is typically carried out using a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[12] The key parameters are:

-

Vicinal Coupling Constants (³J_HH): The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.[13] By measuring these coupling constants, the preferred conformation of the ring can be inferred.

-

Nuclear Overhauser Effect (NOE): NOE correlations provide information about the through-space proximity of protons. This can be used to distinguish between different stereoisomers and to identify the relative orientation of substituents in the preferred conformation.

Generalized NMR Protocol:

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: Acquire high-resolution ¹H NMR and 2D NMR (COSY, NOESY) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Assign all proton resonances using the ¹H and COSY spectra.

-

Measure the vicinal coupling constants (³J_HH) from the ¹H spectrum.

-

Analyze the NOESY spectrum to identify through-space correlations between protons.

-

-

Conformational Interpretation: Use the measured coupling constants and NOE data to determine the preferred conformation of the cyclopentane ring.

Computational Chemistry

Computational methods are invaluable for modeling the potential energy surface of a molecule and identifying low-energy conformations.[14]

-

Molecular Mechanics (MM): A relatively fast method that uses classical physics to estimate the energy of a molecule. It is useful for exploring a wide range of conformations.

-

Density Functional Theory (DFT) and ab initio methods: More computationally intensive methods that use quantum mechanics to provide more accurate energies and geometries.

Generalized Computational Protocol:

-

Structure Building: Construct the 3D structure of the desired isomer of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, AMBER) to identify all possible low-energy conformers.

-

Geometry Optimization and Energy Calculation: Take the low-energy conformers from the molecular mechanics search and perform geometry optimization and energy calculations at a higher level of theory (e.g., DFT with a suitable basis set like B3LYP/6-31G*).

-

Analysis: Analyze the relative energies of the optimized conformers to determine the most stable conformations and the energy barriers between them. The Boltzmann distribution can be used to predict the population of each conformer at a given temperature.

The following diagram illustrates a typical experimental and computational workflow for conformational analysis.

Conclusion

The conformational analysis of this compound, while not explicitly detailed in the current body of scientific literature, can be approached through a theoretical framework based on the well-understood principles of cyclopentane ring puckering and substituent effects. The interplay of torsional and steric strain, along with the relative stereochemistry of the methyl and hydroxyl groups, will dictate the preferred envelope or twist conformations. For the trans isomer, a diequatorial-like conformation is expected to be the most stable, while the cis isomer will adopt a conformation that balances the steric interactions of the adjacent substituents. The methodologies of NMR spectroscopy and computational chemistry provide a robust and complementary approach to elucidating the conformational landscape of such substituted alicyclic systems. This guide serves as a foundational resource for researchers to design experiments and interpret data related to the stereochemical behavior of this compound and analogous molecules.

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cycloalkanes [ch.ic.ac.uk]

- 6. 3.6. Conformations of cyclic alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Allylic strain - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 12. On the configuration of five-membered rings: a spin-spin coupling constant approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 1,2-Dimethylcyclopentanol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile method in organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the synthesis of 1,2-dimethylcyclopentanol, a tertiary alcohol, through the nucleophilic addition of a methylmagnesium halide (a Grignard reagent) to 2-methylcyclopentanone (B130040). The reaction of a Grignard reagent with a ketone is a classic and reliable method for the synthesis of tertiary alcohols.[1]

This protocol outlines the preparation of the methyl Grignard reagent, its subsequent reaction with 2-methylcyclopentanone, and the procedures for workup and purification. Due to the presence of a chiral center at the C2 position of the starting material, the reaction is expected to yield a mixture of diastereomeric products, cis- and trans-1,2-dimethylcyclopentanol. The stereochemical outcome is influenced by steric hindrance, with the Grignard reagent preferentially attacking the less hindered face of the carbonyl group.[2] Strict anhydrous conditions are crucial for the success of this reaction, as Grignard reagents are highly reactive towards protic solvents like water.[1]

Reaction Scheme

Stage 1: Formation of Methylmagnesium Bromide

Stage 2: Nucleophilic Addition to 2-Methylcyclopentanone

Experimental Protocols

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Magnesium Turnings | Mg | 24.31 | 1.2 eq | High purity, activated |

| Bromomethane (B36050) | CH₃Br | 94.94 | 1.1 eq | In anhydrous diethyl ether |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | Reaction solvent |

| Iodine | I₂ | 253.81 | 1 crystal | Initiator |

| 2-Methylcyclopentanone | C₆H₁₀O | 98.14 | 1.0 eq | Anhydrous |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | For quenching |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | Drying agent |

Procedure

Part A: Preparation of Methylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂), and a dropping funnel. Flame-dry all glassware under a stream of dry nitrogen or argon and allow to cool to room temperature.

-

Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Add a small amount of anhydrous diethyl ether to just cover the magnesium.

-

Grignard Formation: Prepare a solution of bromomethane (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the bromomethane solution to the magnesium suspension. The disappearance of the iodine color and gentle refluxing of the ether indicates the initiation of the reaction.[2]

-

Once the reaction has started, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[2]

Part B: Synthesis of this compound

-

Reaction with Ketone: Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of 2-methylcyclopentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 2-methylcyclopentanone solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.[2]

Part C: Workup and Purification

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly add saturated aqueous ammonium (B1175870) chloride solution to quench the reaction and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by fractional distillation or column chromatography on silica (B1680970) gel.

Data Presentation

Expected Spectroscopic Data

| Analysis | Expected Characteristics for this compound |

| ¹H NMR | - O-H proton: Broad singlet, chemical shift dependent on concentration and solvent.- Methyl protons (C1-CH₃ & C2-CH₃): Singlet and doublet, respectively, in the range of 0.9-1.3 ppm.- Cyclopentyl protons: Complex multiplets in the range of 1.4-2.0 ppm. The relative stereochemistry (cis vs. trans) will influence the precise chemical shifts and coupling constants.[3] |

| ¹³C NMR | - C1 (quaternary carbon with -OH): Expected in the range of 70-80 ppm.- C2 (methine carbon with -CH₃): Expected in the range of 35-45 ppm.- Methyl carbons: Expected in the range of 15-25 ppm.- Cyclopentyl methylene (B1212753) carbons: Expected in the range of 20-40 ppm.- A literature spectrum for a stereoisomer, "2-trans-5-cis-Dimethyl-cyclopentanol", shows signals at approximately 15.5, 21.0, 22.5, 36.0, 42.0, 48.0, and 78.0 ppm in CDCl₃.[4] |

| IR Spectroscopy | - O-H stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹.- C-H stretch (sp³): Sharp absorptions just below 3000 cm⁻¹.- C-O stretch: An absorption in the region of 1050-1150 cm⁻¹. |

Visualizations

Reaction Mechanism

Caption: Grignard reaction mechanism for the synthesis of this compound.

Experimental Workflow

References

Application Note: Dehydration of 1,2-Dimethylcyclopentanol to form 1,2-Dimethylcyclopentene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acid-catalyzed dehydration of 1,2-dimethylcyclopentanol, a tertiary alcohol, to synthesize 1,2-dimethylcyclopentene. This elimination reaction proceeds via an E1 mechanism, yielding the thermodynamically stable tetrasubstituted alkene as the major product in accordance with Zaitsev's rule.[1][2][3] This application note includes a comprehensive reaction mechanism, a step-by-step experimental protocol, and methods for product isolation and characterization.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental transformation in organic synthesis for the preparation of alkenes.[1] For tertiary alcohols like this compound, the reaction occurs readily under relatively mild conditions.[4][5] The process involves the formation of a carbocation intermediate, and the regioselectivity is governed by Zaitsev's rule, which predicts that the most substituted, and therefore most stable, alkene will be the major product.[1][3] The reaction is an E1 (unimolecular elimination) process, which is initiated by the protonation of the hydroxyl group, followed by the loss of water to form a stable tertiary carbocation.[1][4][6] Subsequent deprotonation from an adjacent carbon yields the alkene.

Reaction Mechanism

The acid-catalyzed dehydration of this compound follows an E1 mechanism, which consists of three key steps:

-

Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group is protonated by the acid catalyst (e.g., H₃PO₄ or H₂SO₄) in a rapid equilibrium step. This converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺).[1][4][7][8]

-

Formation of a Carbocation: The protonated alcohol loses a molecule of water in the slow, rate-determining step to form a stable tertiary carbocation.[4]

-

Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid (e.g., H₂PO₄⁻), removes a proton from a carbon atom adjacent to the carbocation. This results in the formation of a π-bond, yielding the alkene product and regenerating the acid catalyst.[4][6] The removal of a proton from the C2 or C5 position of the cyclopentane (B165970) ring leads to the formation of the major product, 1,2-dimethylcyclopentene, which is a tetrasubstituted and thermodynamically stable alkene.

Caption: Reaction mechanism for the dehydration of this compound.

Data Presentation

Table 1: Physical Properties of Reactant and Product

| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound |  | 114.19 | ~157 | ~0.9 |

| 1,2-Dimethylcyclopentene |  | 96.17 | 104-105 | 0.79 |

Table 2: Spectroscopic Data for Product Characterization

| Spectroscopy | Feature | Expected Result for 1,2-Dimethylcyclopentene |

| IR | C=C stretch | Weak peak around 1650-1680 cm⁻¹ (tetrasubstituted) |

| =C-H stretch | Peak(s) around 3020-3050 cm⁻¹ | |

| Absence of -OH | Disappearance of broad -OH peak from ~3200-3600 cm⁻¹ | |

| ¹H NMR | Vinyl H | No vinyl protons expected |

| Allylic H | Signal(s) in the 1.6-2.2 ppm range | |

| Methyl H | Signal(s) for the two methyl groups | |

| ¹³C NMR | Vinylic C | Two signals in the 120-140 ppm range |

| Aliphatic C | Signals for the other ring and methyl carbons |

Experimental Protocol

This protocol is adapted from established procedures for alcohol dehydration.[1][5]

Materials and Reagents

-

This compound (10.0 g, 87.6 mmol)

-

85% Phosphoric acid (H₃PO₄) (4 mL) or concentrated Sulfuric acid (H₂SO₄) (2 mL)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Boiling chips

-

50 mL Round-bottom flask

-

Fractional distillation apparatus

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

Reaction Procedure

-

Setup: To a 50 mL round-bottom flask, add 10.0 g of this compound and a few boiling chips.

-

Acid Addition: While swirling the flask, carefully add 4 mL of 85% phosphoric acid. Caution: The addition is exothermic.

-

Distillation: Assemble a fractional distillation apparatus using the round-bottom flask as the distilling flask. Use a 25 mL round-bottom flask cooled in an ice bath as the receiving flask.

-

Heating: Gently heat the mixture using a heating mantle. The alkene product is volatile and will co-distill with water as it is formed (boiling point of product is ~104-105 °C). Continue the distillation until no more liquid is collected, but do not heat the reaction flask to dryness.

Work-up and Purification

-

Transfer: Transfer the collected distillate to a separatory funnel.

-

Neutralization: Carefully add 15 mL of 5% sodium bicarbonate solution to neutralize any residual acid. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate and discard the lower aqueous layer.

-

Washing: Wash the organic layer with 15 mL of saturated brine solution. Separate and discard the aqueous layer.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to remove residual water. Swirl the flask and let it stand for 10-15 minutes.

-

Isolation: Decant or filter the dried liquid into a pre-weighed, clean, dry flask to obtain the final product, 1,2-dimethylcyclopentene.

-

Analysis: Determine the yield. Characterize the product using Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity and confirm molecular weight, and Infrared (IR) spectroscopy to confirm the presence of the C=C bond and the absence of the -OH group.[1]

Caption: Flowchart of the experimental protocol for alkene synthesis.

Safety Precautions